Product packaging for Ferrocyanic acid(Cat. No.:CAS No. 17126-47-5)

Ferrocyanic acid

Cat. No.: B1247551
CAS No.: 17126-47-5
M. Wt: 211.95 g/mol
InChI Key: VRWKTAYJTKRVCU-UHFFFAOYSA-N
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Description

Historical Development of Ferrocyanic Acid Chemistry

The story of this compound is inextricably linked to the discovery of the first modern synthetic pigment, Prussian blue. illinois.edu The journey from a painter's color to the isolation and understanding of the acid and its related compounds marks a significant chapter in the history of chemistry.

The initial discovery was made accidentally in Berlin around 1706 by the paint maker Johann Jacob Diesbach. wikipedia.org He was attempting to create a red cochineal dye using potash that had been contaminated with animal blood. The reaction between the iron sulfate (B86663), the contaminated potash, and the animal-derived components produced a compound with a distinct blue hue, which was later named Prussian blue. wikipedia.orgchemrxiv.org For years, the method of its production was a closely guarded secret. illinois.edu

Systematic chemical investigation into the nature of Prussian blue began in the mid-18th century. In 1752, the French chemist Pierre-Joseph Macquer conducted experiments showing that Prussian blue could be decomposed by alkalis to yield iron(III) hydroxide (B78521) and a soluble yellow salt, which he called "Liqueur de Macquer." robertopoetichimica.it This yellow salt was later identified as potassium ferrocyanide. He also demonstrated that adding an iron salt back to the solution could regenerate the blue pigment. robertopoetichimica.it

Further crucial work was carried out by the Swedish chemist Carl Wilhelm Scheele. In 1782, he discovered that heating Prussian blue with diluted sulfuric acid released a volatile, water-soluble acid with a distinctive smell, which he named "Blausäure" (blue acid), now known as hydrogen cyanide or prussic acid. illinois.eduwikipedia.org This was a pivotal moment, establishing the presence of the cyanide group within the compound's structure. In 1811, Joseph Louis Gay-Lussac determined the composition of hydrogen cyanide and proposed that the iron-cyanide component of Prussian blue acted as a single unit, a compound radical he named "ferrocyanogen." illinois.eduredalyc.org

The term "this compound" was first recorded in the period of 1810-1820. dictionary.comcollinsdictionary.com The isolation of the acid itself was reported in 1842 by Louis Posselt, who described a method for its preparation by reacting a concentrated solution of potassium ferrocyanide with hydrochloric acid and precipitating the resulting acid with ether. redalyc.org The family of related compounds expanded in 1822 when German chemist Leopold Gmelin synthesized potassium ferricyanide (B76249) by oxidizing potassium ferrocyanide with chlorine gas. wikipedia.orgscribd.com This new compound, when reacted with ferrous (Fe²⁺) ions, also produced a blue pigment, initially called Turnbull's blue, though it is now understood to be chemically identical to Prussian blue. atamanchemicals.com

DateScientist(s)Key DevelopmentSignificance
c. 1706Johann Jacob DiesbachAccidental synthesis of Prussian blue. wikipedia.orgDiscovery of the first synthetic coordination compound. illinois.edu
1752Pierre-Joseph MacquerDecomposition of Prussian blue with alkali to form potassium ferrocyanide. robertopoetichimica.itDemonstrated the reversible formation of the pigment and isolated its key salt. robertopoetichimica.it
1782Carl Wilhelm ScheeleIsolated hydrogen cyanide (prussic acid) from Prussian blue. illinois.eduIdentified the cyanide component of the complex. illinois.edu
1811Joseph Louis Gay-LussacDetermined the composition of hydrogen cyanide and proposed the "ferrocyanogen" radical. illinois.eduredalyc.orgAdvanced the concept of complex ions as distinct chemical entities. redalyc.org
1822Leopold GmelinSynthesized potassium ferricyanide by oxidizing potassium ferrocyanide. scribd.comwhonamedit.comDiscovered the ferricyanide ion, expanding the family of hexacyanoferrates. wikipedia.org
1842Louis PosseltReported a method for preparing this compound using potassium ferrocyanide and acid in ether. redalyc.orgFirst described a viable synthesis for the free acid. redalyc.org

Evolution of Research Perspectives on Hexacyanoferrates

Research into hexacyanoferrates, the salts of this compound, has evolved dramatically from early analytical applications to their current status as highly versatile materials in advanced technologies. researchgate.net Initially, their predictable reactions made them valuable reagents in classical chemical analysis. For instance, potassium ferrocyanide was used in titration methods with copper or zinc solutions to determine the concentration of ferrocyanides in commercial products. zenodo.org Furthermore, the formation of Prussian blue became the basis for a sensitive colorimetric test for detecting ferric ions and, conversely, for total phenols which can reduce ferricyanide to ferrocyanide. wikipedia.orgatamanchemicals.com

The 20th and 21st centuries have witnessed a renaissance in hexacyanoferrate research, driven by a deeper understanding of their unique structural and electrochemical properties. The discovery that Prussian blue and its analogues are electroactive and can be deposited as thin films on electrodes opened up new avenues of investigation. washington.edu These materials are now recognized as a cornerstone of several modern research fields:

Electrochemistry and Biosensors: Hexacyanoferrates are excellent electron transfer mediators. This property was first harnessed for biosensor development in 1994 by Karyakin et al., who used a Prussian blue-modified electrode as a highly sensitive transducer for hydrogen peroxide. semanticscholar.org This breakthrough led to the creation of a wide range of amperometric biosensors for analytes like glucose, glutamate, and ethanol, which are detected via enzymatic reactions that produce hydrogen peroxide. washington.edusemanticscholar.org

Energy Storage: The rigid, porous framework of Prussian blue and its analogues allows for the rapid and reversible intercalation of various ions, including Li⁺, Na⁺, and K⁺. This has made them highly promising materials for next-generation batteries. researchgate.net Research is particularly focused on developing sodium-ion and potassium-ion batteries as cost-effective alternatives to lithium-ion technology for large-scale energy storage. researchgate.net

Nanomaterials and Catalysis: The synthesis of hexacyanoferrates as nanoparticles has revealed properties distinct from their bulk counterparts. scribd.com These nanomaterials are being explored for applications in electrochromic devices (smart windows), photomagnetics, and catalysis. illinois.edusemanticscholar.org For example, indium hexacyanoferrate nanoparticles have been shown to activate otherwise inactive materials for photocatalytic hydrogen evolution in water-splitting systems. researcher.life

Prebiotic Chemistry: The stability of the ferrocyanide ion has led to speculation about its potential role in the origin of life. Researchers have investigated the formation of ferrocyanide from ferrous ions and hydrogen cyanide under conditions thought to exist on the primitive Earth. nasa.gov These studies suggest that ferrocyanide could have been a significant species in the early ocean, potentially acting as a prebiotic reagent or a component in early photochemical processes. nasa.gov

Research AreaKey Research Finding/ApplicationUnderlying Property
Analytical ChemistryUsed as titration reagents and in colorimetric assays for detecting metal ions and phenols. wikipedia.orgzenodo.orgFormation of distinctly colored precipitates (Prussian blue) and well-defined redox reactions. atamanchemicals.com
Electrochemistry & BiosensorsAct as electron transfer mediators for detecting analytes like H₂O₂, glucose, and glutamate. washington.edusemanticscholar.orgEfficient and reversible redox activity (Fe²⁺/Fe³⁺ couple) at a low potential. washington.edu
Energy StorageUsed as cathode materials in rechargeable batteries, particularly for Na-ion and K-ion systems. researchgate.netStable, open framework structure that allows for rapid intercalation/deintercalation of alkali ions. researchgate.net
Nanomaterials & CatalysisNanoparticles are used in electrochromics, photomagnetics, and as photocatalysts for water splitting. illinois.eduresearcher.lifeTunable electronic and optical properties at the nanoscale; high surface area for catalytic activity. scribd.comsemanticscholar.org
Prebiotic ChemistryInvestigated as a stable, potentially abundant molecule on the primitive Earth involved in prebiotic synthesis. nasa.govHigh stability of the [Fe(CN)₆]⁴⁻ complex, formed from plausible prebiotic precursors (ferrous ions and HCN). nasa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6FeN6 B1247551 Ferrocyanic acid CAS No. 17126-47-5

Properties

IUPAC Name

iron(6+);hexacyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+6
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWKTAYJTKRVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+6]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6FeN6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17126-47-5, 14038-43-8
Record name Ferrate(4-), hexacyano-, tetrahydrogen
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrocyanic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187672
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iron Blue
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Preparative Chemistry of Ferrocyanic Acid

Classical Preparation Techniques

Historically, the synthesis of ferrocyanic acid has been approached through several methods. One of the earliest documented techniques, reported by M. Posselt in 1842, involves the reaction of a concentrated aqueous solution of potassium ferrocyanide with hydrochloric acid. redalyc.orgtandfonline.com The resulting this compound is then precipitated and separated using ether. redalyc.orgtandfonline.com

Another classical method involves the decomposition of lead(II) ferrocyanide with either sulfuric acid or hydrosulfuric acid. tandfonline.com The aqueous solution of this compound obtained from this reaction is then treated with ether to separate the acid. tandfonline.com

A detailed procedure for a classical laboratory-scale synthesis is as follows:

Potassium ferrocyanide trihydrate is dissolved in distilled water. sciencemadness.org

Concentrated hydrochloric acid is added to the solution, leading to the formation of a white, milky precipitate of this compound. sciencemadness.org

The mixture is stirred and then cooled in an ice bath to encourage complete precipitation. sciencemadness.org

The reaction for this method is: K₄[Fe(CN)₆] + 4HCl → H₄[Fe(CN)₆] + 4KCl

The table below summarizes the reactants and products of this classical preparation method.

ReactantsProducts
Potassium ferrocyanide (K₄[Fe(CN)₆])This compound (H₄[Fe(CN)₆])
Hydrochloric acid (HCl)Potassium chloride (KCl)

Modern Synthesis Routes for Hexacyanoferric(II) Acid

Modern approaches to the synthesis of hexacyanoferric(II) acid and its derivatives often focus on creating materials with specific properties, such as for use in batteries or as chemical sensors. One such method involves the oxidative polymerization of the aniline (B41778) salt of this compound to produce an electrically conducting polyaniline doped with the acid. semanticscholar.org

While direct synthesis of pure this compound via modern routes is not extensively detailed in general literature, its formation is a key step in the synthesis of various hexacyanoferrate-based materials. For instance, stable hexacyanoferric(II) acid is utilized as a source of the hexacyanoferrate (HCF) anion in the synthesis of hydrogen-bonded anionic networks. researchgate.net

A method for synthesizing iron hexacyanoferrate involves reacting a ferrocyanide source with an iron(II) source in a low-oxygen environment, with the addition of a reducing agent. google.com This highlights the importance of controlling the oxidation state of the iron center during synthesis.

The following table outlines a general approach to modern hexacyanoferrate synthesis.

StepDescription
1A solution of a ferrocyanide source (e.g., K₄[Fe(CN)₆]) is prepared. google.com
2A second solution of a Fe(II) source is prepared. google.com
3The two solutions are combined in a low-oxygen environment with a reducing agent. google.com

Purification and Isolation Strategies

The purification and isolation of this compound are crucial due to its instability and sensitivity to light. sciencemadness.org After precipitation, the crude product is typically subjected to several washing and drying steps.

One common purification procedure involves:

Filtration: The precipitated this compound is separated from the reaction mixture via vacuum filtration. sciencemadness.org

Washing: The collected solid is washed to remove impurities. Acetone (B3395972) is a solvent used for this purpose, although it can cause the product to become viscous. sciencemadness.org A mixture of alcohol and ether has also been used for washing. tandfonline.com

Drying: The purified product is dried to remove any remaining solvent or moisture. This can be achieved by pressing the solid between absorbent paper and then drying it over sulfuric acid in a vacuum. tandfonline.com

It is important to note that this compound is light-sensitive and can decompose or change color upon exposure to light. sciencemadness.org Therefore, purification and storage should be carried out with protection from light.

The table below summarizes the common steps in the purification and isolation of this compound.

StepMethodPurpose
FiltrationVacuum filtrationTo separate the solid acid from the liquid reaction mixture. sciencemadness.org
WashingWith acetone or a mixture of alcohol and etherTo remove soluble impurities. tandfonline.comsciencemadness.org
DryingPressing between absorbent paper and drying over sulfuric acidTo remove residual solvents and water. tandfonline.com

Acid Base Equilibria and Protonation Dynamics of the Hexacyanoferrate Ii Anion

Potentiometric Investigations of Protonation Constants

Potentiometric titrations have been a key method for determining the protonation constants of the hexacyanoferrate(II) anion. Early studies by Jordan and Ewing using this technique yielded pK₃ and pK₄ values of 2.22 and 4.17, respectively, and suggested that the first two protonation constants, K₁ and K₂, were greater than 0.1. cdnsciencepub.com More recent and comprehensive investigations, employing titrations of potassium ferrocyanide with perchloric acid, have provided a more complete picture of all four protonation steps. cdnsciencepub.com

These studies have confirmed that the ferrocyanide ion undergoes four successive protonations. cdnsciencepub.com The complexity of the system is heightened by the fact that the first two protonation equilibria, as well as the third and fourth, overlap with each other. cdnsciencepub.comresearchgate.net Despite these challenges, potentiometric methods have been successfully used to determine the thermodynamic ionization constants for these equilibria. cdnsciencepub.com For instance, titrations of ferrocyanic acid in dimethylsulfoxide (DMSO) with sodium hydroxide (B78521) in isopropanol (B130326) have also been performed, revealing three inflection points, which indicates a leveling effect on two of the acidic species in this non-aqueous medium. cdnsciencepub.com

The determined pK values from potentiometric and other methods are summarized in the table below, illustrating the stepwise protonation of the hexacyanoferrate(II) anion.

pK ValueReported Value
pK₁-2.54 ± 0.10
pK₂-1.08 ± 0.03
pK₃2.65 ± 0.02
pK₄4.19 ± 0.02
Table 1: Protonation constants of the hexacyanoferrate(II) anion determined by potentiometric and spectrophotometric techniques. cdnsciencepub.comresearchgate.net

Spectrophotometric Analysis of Protonation Equilibria

Spectrophotometry offers a complementary approach to potentiometry for unraveling the intricate protonation equilibria of the hexacyanoferrate(II) anion. This technique has been instrumental, particularly in studying the first and second protonation steps, which occur in highly acidic media. cdnsciencepub.com While potentiometry proved more effective for the third and fourth equilibria, spectrophotometry was superior for the first two. cdnsciencepub.com

The analysis of the ultraviolet-visible (UV-VIS) absorption spectra of hexacyanoferrate(II) solutions at varying acid concentrations allows for the determination of the protonation constants. The appearance of isosbestic points in the spectra as the acidity is changed provides clear evidence of the existence of acid-base equilibria. cdnsciencepub.com By applying methods that account for the non-ideal behavior of solutions at high acid concentrations, spectrophotometric data can yield results that are consistent with those obtained from potentiometric measurements. cdnsciencepub.comresearchgate.net

The combination of both techniques has been crucial in obtaining a reliable set of protonation constants for this compound. cdnsciencepub.comresearchgate.net This dual-method approach helps to overcome the limitations of each individual technique, especially when dealing with the overlapping nature of the equilibria. cdnsciencepub.com

Thermodynamic Parameters of Acid Dissociation

The dissociation of an acid is governed by thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For many inorganic acids, the dissociation process is primarily driven by an exothermic enthalpy change. libretexts.org In contrast, for some acids like acetic acid, the entropy term is the more significant contributor to the free energy of dissociation. libretexts.org

Overlapping Equilibria and Methodologies for Their Separation

A significant challenge in studying the acid-base chemistry of the hexacyanoferrate(II) anion is the overlapping nature of its protonation equilibria. cdnsciencepub.comresearchgate.net Specifically, the first two protonation steps overlap, as do the third and fourth. cdnsciencepub.comresearchgate.net This means that at certain pH ranges, multiple protonated species coexist in significant concentrations, making it difficult to study each equilibrium independently.

To address this, a "separation of equilibria" method has been proposed. cdnsciencepub.comresearchgate.net This approach allows for the individual study of each of the overlapping equilibria, leading to more accurate determinations of the respective protonation constants. cdnsciencepub.comresearchgate.net The successful application of this method, in conjunction with the use of both potentiometric and spectrophotometric data, has been key to resolving the complex acid-base behavior of this compound. cdnsciencepub.comresearchgate.net The consistent results obtained from both analytical techniques, when processed with considerations for non-ideality, validate this approach. cdnsciencepub.comresearchgate.net

Influence of Solvent and Ionic Media on Protonation Behavior

The solvent environment and the nature of the ionic medium have a profound impact on acid-base equilibria. For this compound, studies have been conducted in various media to understand these influences. In aqueous solutions of perchloric acid, the high acidity required for the first two protonation steps necessitates methods that account for the non-ideal behavior of the concentrated electrolyte solution. cdnsciencepub.com

The use of non-aqueous and mixed-solvent systems can alter the dissociation constants of acids. For instance, dipolar aprotic solvents are often used to differentiate the strengths of strong acids. cdnsciencepub.com However, the solubility of this compound can be a limiting factor in some of these solvents. cdnsciencepub.com Dimethylsulfoxide (DMSO), a solvent with a high dielectric constant, has been found to be a suitable medium for the titration of this compound. cdnsciencepub.com Titrations in DMSO have shown a leveling effect, where two of the four acid species have similar strengths, resulting in only three observed inflection points in the titration curve. cdnsciencepub.com

The composition of the solvent mixture, such as water-dioxane systems, can also influence pKa values due to changes in the solvent's polarity and specific solute-solvent interactions. uctm.edu The strength of acids can be affected by the preferential solvation of the acid molecule and its conjugate base. uctm.edu Furthermore, the presence of different alkali metal ions can also affect the protonation equilibria of hexacyanoferrate(II) complexes. researchgate.netresearchgate.net

Advanced Structural Elucidation and Characterization Techniques

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques that probe the vibrational modes of molecules. wiley-vch.dearxiv.orgpsu.edunih.gov The resulting spectra provide a unique "fingerprint" of the molecule, allowing for the identification of functional groups and providing insights into bonding and molecular symmetry. wiley-vch.depsu.edu

For ferrocyanic acid and its salts, vibrational spectroscopy is particularly sensitive to the C≡N stretching frequency. In a study of Li₄Fe(CN)₆, the C≡N stretching frequency was observed at 2060 cm⁻¹, confirming the presence of the ferrocyanide group. researchgate.net A broad peak at 528 cm⁻¹ was attributed to the bending vibration of the Fe-C≡N linkage. researchgate.net

Hydrogen bonding significantly influences the vibrational spectra. The presence of hydrogen bonding in anhydrous this compound, H₄Fe(CN)₆, has been suggested by infrared studies and is supported by other techniques. researchgate.netias.ac.in The interaction between the cyanide ligands and the protons leads to shifts in the vibrational frequencies.

Table 2: Characteristic Vibrational Frequencies for Ferrocyanide Compounds

Vibrational ModeTypical Frequency Range (cm⁻¹)Compound ExampleObserved Frequency (cm⁻¹)
C≡N stretch2000-2100Li₄Fe(CN)₆2060
Fe-C≡N bend500-600Li₄Fe(CN)₆528
Data from a study on the behavior of Prussian blue-based materials. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, such as ¹H and ¹³C.

While direct NMR studies on this compound are not detailed in the provided results, the technique has been applied to related compounds like ferrocenecarboxylic acid and its derivatives, which contain an iron center and organic ligands. chemicalbook.comchemicalbook.comresearchgate.net For example, ¹³C NMR spectra of 1,1'-ferrocenedicarboxylic acid have been reported. chemicalbook.com Potentiometric and spectrophotometric studies of the ferrocyanide ion in perchloric acid media have been complemented by NMR measurements to understand the protonation equilibria, which are fundamental to the nature of this compound in solution. researchgate.net These studies help to determine the pKₐ values associated with the stepwise protonation of the [Fe(CN)₆]⁴⁻ ion to form this compound. researchgate.net

Mössbauer Spectroscopy for Iron Oxidation State and Coordination Environment

Mössbauer spectroscopy is a highly sensitive technique for studying the properties of specific isotopes, in this case, ⁵⁷Fe. It provides precise information about the oxidation state, electron density, and symmetry of the coordination environment of the iron atom. researchgate.netias.ac.in

Mössbauer spectroscopic studies have been conducted on anhydrous this compound, H₄Fe(CN)₆, and its salts. researchgate.netias.ac.inresearchgate.net A key finding for H₄Fe(CN)₆ is the observation of a definite quadrupole splitting (ΔEQ) at both room temperature (292 K) and low temperature (80 K). researchgate.netias.ac.in This splitting is attributed to the presence of hydrogen bonding between the cyanide ligands, which distorts the otherwise perfectly octahedral symmetry around the iron atom. researchgate.netias.ac.in The isomer shift (δ) values provide information about the s-electron density at the iron nucleus. For H₄Fe(CN)₆, the isomer shift decreases with increasing electronegativity of the cation in the series of alkali metal ferrocyanides, indicating a decrease in the 3d-electron density around the iron. researchgate.net

Table 3: Mössbauer Parameters for Anhydrous this compound

Temperature (K)Isomer Shift (δ) (mm/sec)Quadrupole Splitting (ΔEQ) (mm/sec)
292~0.15 (relative to SNP)Present
80Not specifiedPresent
Qualitative data derived from Mössbauer spectroscopic studies. researchgate.netias.ac.inresearchgate.net Note: Isomer shifts are relative to sodium nitroprusside (SNP).

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environment

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. msu.runih.gov It is element-specific and can be applied to both crystalline and non-crystalline materials. msu.ru The X-ray Absorption Near Edge Structure (XANES) region of the spectrum gives information about the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the bond distances and coordination numbers of the atoms surrounding the absorbing atom. rsc.orgnih.gov

EXAFS studies on copper hexacyanoferrate, a salt of this compound, have been used in conjunction with neutron powder diffraction to support a structural model with a linear -Fe-C-N-Cu- framework. acs.org XAS has also been used to study the interaction of metal ions with various ligands, providing insights that are transferable to understanding the bonding in complex systems like this compound and its derivatives. nih.govrsc.org For instance, XANES can be used to probe the electronic structure and distinguish between different types of metal-metal interactions in polynuclear complexes. rsc.org

Neutron Powder Diffraction (NPD) for Light Atom Localization

Neutron powder diffraction (NPD) stands as a powerful, non-destructive technique for determining the crystal and magnetic structures of materials. researchgate.net Unlike X-ray diffraction, which interacts with the electron cloud, neutrons scatter off atomic nuclei. rsc.org This fundamental difference makes NPD particularly adept at locating light atoms, such as hydrogen, in the presence of heavier atoms like iron. The scattering power of an atom for neutrons is not directly dependent on its atomic number, allowing for the precise determination of the positions of protons within the crystal lattice of this compound. researchgate.netnist.gov

In a typical NPD experiment, a powdered sample of this compound is irradiated with a beam of neutrons. aps.org The scattered neutrons are detected at various angles, producing a diffraction pattern. Analysis of this pattern, often using the Rietveld refinement method, allows for the development of a detailed structural model. aps.orgresearchgate.net This can reveal not only the positions of the iron and cyanide groups but, crucially, the precise locations of the hydrogen atoms, confirming the protonation of the ferrocyanide anion.

Furthermore, in-situ NPD experiments can be conducted under various temperatures and atmospheric conditions. rsc.org This allows for the study of structural phase transitions and the behavior of the hydrogen atoms as a function of temperature, providing insights into the dynamic nature of the compound. rsc.orgaps.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are indispensable for characterizing the thermal stability and decomposition behavior of this compound. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are two of the most commonly employed methods. labmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. impactfactor.org For this compound, a TGA curve would reveal the temperatures at which decomposition events occur, indicated by mass loss. These events typically correspond to the loss of water molecules (if hydrated) and the subsequent decomposition of the acid itself, often through the release of hydrogen cyanide gas. The residual mass at the end of the experiment can provide information about the final decomposition product, which is often an iron oxide. woodresearch.sk

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com DSC can detect both endothermic and exothermic processes. woodresearch.sk For this compound, an endothermic peak might indicate melting or the energy required to break bonds during decomposition, while an exothermic peak could signify a crystallization event or an oxidative degradation process. nih.gov

By combining TGA and DSC, a comprehensive thermal profile of this compound can be obtained. labmanager.com For instance, a mass loss observed in the TGA curve can be correlated with a corresponding endothermic or exothermic peak in the DSC curve, providing a more complete picture of the thermal event. nih.govresearchgate.net

Table 1: Hypothetical Thermal Analysis Data for this compound

Temperature Range (°C) Mass Loss (%) (from TGA) Thermal Event (from DSC) Probable Process
50-150 ~5% Endothermic Loss of adsorbed or lattice water
180-250 ~25% Endothermic Decomposition, release of HCN

Electron Microscopy (e.g., SEM, TEM) for Morphological and Nanostructural Characterization

Electron microscopy techniques are crucial for visualizing the morphology and nanostructure of this compound particles. nih.gov

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. e3s-conferences.org In SEM, a focused beam of electrons is scanned across the sample, and the resulting secondary or backscattered electrons are detected to form an image. nanoscience.com SEM images of this compound can reveal details about its crystal habit, particle size distribution, and surface features. This is valuable for understanding how the material might interact with its environment in various applications.

Transmission Electron Microscopy (TEM) offers even higher resolution and can provide information about the internal structure of the material. e3s-conferences.org In TEM, a beam of electrons is transmitted through an ultrathin sample. nanoscience.com The resulting image can reveal the arrangement of atoms in the crystal lattice, as well as the presence of any defects or dislocations. For this compound, TEM can be used to visualize the crystal lattice and confirm the structural information obtained from diffraction techniques. researchgate.nettdx.cat

The combination of SEM and TEM provides a comprehensive understanding of the material's structure from the macroscopic to the atomic scale. e3s-conferences.org

Elemental Compositional Analysis Methods (e.g., EDAX, ICP-OES)

Determining the precise elemental composition of this compound is essential for confirming its stoichiometry and purity.

Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) is often coupled with SEM. e3s-conferences.org When the electron beam in an SEM interacts with the sample, it can cause the emission of characteristic X-rays from the atoms present. nih.gov The energy of these X-rays is unique to each element, allowing for a qualitative and semi-quantitative analysis of the elemental composition of the sample's surface. nih.gov For this compound, EDAX can confirm the presence of iron, carbon, and nitrogen.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for quantitative elemental analysis. diva-portal.org The sample is first digested in an acidic solution and then introduced into an argon plasma. thermofisher.com The high temperature of the plasma excites the atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample. researchgate.net ICP-OES can be used to accurately determine the concentration of iron in a this compound sample, which is crucial for verifying its purity and stoichiometry. diva-portal.org

Table 2: Compound Names Mentioned

Compound Name Chemical Formula
This compound H₄[Fe(CN)₆]
Hydrogen cyanide HCN

Theoretical and Computational Investigations of Ferrocyanic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of molecules like ferrocyanic acid. ajol.infoirjweb.com DFT methods calculate the total electronic energy based on the electron density, offering a balance of computational cost and accuracy. acs.orgresearchgate.net Studies on the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, the conjugate base of this compound, have utilized DFT to understand its fundamental electronic properties and bonding.

DFT calculations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, have been used to model the electronic structure of the solvated ferrocyanide ion. osti.gov These simulations provide insight into the metal-ligand bonding interactions and how they are perturbed by the aqueous environment. osti.gov Theoretical studies on related metal hexacyanoferrates have successfully used DFT to model their electronic structure, reproducing experimentally observed spin configurations and calculating electronic band gaps, which for this class of materials can range from 1.90 to 4.94 eV. acs.orgresearchgate.net For the ferrocyanide anion itself, DFT calculations have been employed to compute the force constants of its chemical bonds, providing a quantitative basis for understanding its vibrational properties and the strength of the Fe-C and C≡N bonds. psu.edu

Table 1: Selected Optimized Structural Parameters of [Fe(CN)₆]⁴⁻ from DFT Calculations

ParameterCalculated Value (B3LYP/6-31G**)Reference
Fe-C Bond Length (Å)1.956 psu.edu
C≡N Bond Length (Å)1.176 psu.edu
Charge on Fe-0.548 psu.edu
Charge on C-0.038 psu.edu
Charge on N-0.547 psu.edu

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing insight into the dynamic evolution and behavior of a system. nih.govyoutube.com For the ferrocyanide anion, MD simulations have been crucial for understanding its behavior in aqueous solutions.

Extensive MD simulations, using specifically developed force fields, have characterized the structural patterns and dynamics within the solvation shells of the [Fe(CN)₆]⁴⁻ ion. acs.orgresearchgate.netnih.gov These studies reveal that the ferrocyanide ion, with its high negative charge, strongly interacts with the surrounding water molecules. nih.govscilit.com This strong interaction leads to a more ordered hydration shell and a delay in the relaxation dynamics of the surrounding water compared to the less charged ferricyanide (B76249) ([Fe(CN)₆]³⁻) ion. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations have further explored the stability of the ferrocyanide ion in water. These studies have shown that the isolated [Fe(CN)₆]⁴⁻ complex is theoretically unstable in aqueous solution without the presence of counterions to compensate for its high negative charge, and it tends to dissociate. scispace.comslu.se However, in the presence of counterions like potassium (K⁺), the complex is stable. scilit.comresearchgate.net The simulations show that these K⁺ ions are highly mobile and circulate around the complex, leading to very short lifetimes for the hydrogen bonds between the cyanide ligands and water molecules, on the order of femtoseconds. scilit.comslu.se

Modeling of ferrocyanide in aqueous nanodrops has also been performed, indicating that a minimum of 38 water molecules are needed to stabilize the tetraanion when formed by nanoelectrospray ionization. rsc.org These simulations highlight the extensive patterning of the water's hydrogen-bonding network by the highly charged ion, extending out to a fourth solvation shell. rsc.org

Quantum Chemical Studies of Reactivity Descriptors

Quantum chemical calculations can determine a range of global reactivity descriptors that help predict a molecule's chemical behavior. irjweb.comphyschemres.org These descriptors are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com Key descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The "escaping tendency" of an electron from a system.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

While comprehensive studies detailing all reactivity descriptors for this compound itself are not widely available, insights can be gained from calculations on the [Fe(CN)₆]⁴⁻ anion and related complexes. The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally implies higher reactivity. irjweb.com For the [Fe(CN)₆]⁴⁻ ion, the HOMO is primarily composed of the metal d-orbitals, while the LUMO is centered on the π* orbitals of the cyanide ligands. DFT calculations on related iron(II) complexes show how modifications to the ligands can alter the HOMO and LUMO energy levels and, consequently, the energy gap and reactivity. researchgate.net The high negative charge of the ferrocyanide ion suggests it is a soft base with a high chemical potential, making it susceptible to oxidation and protonation.

Table 2: Conceptual Reactivity Descriptors and Their Formulas

DescriptorFormula (based on Koopmans' Theorem)Significance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to deformation or charge transfer.
Chemical Potential (μ)μ = -χ = -(I + A) / 2Electron escaping tendency.
Electrophilicity Index (ω)ω = μ² / (2η)Propensity to accept electrons.

Computational Modeling of Protonation Pathways and Energy Landscapes

Ferrocyanide is a tetravalent Brønsted base, meaning it can accept up to four protons to form this compound, H₄[Fe(CN)₆]. researchgate.net The protonation occurs in successive steps, and experimental studies have determined the acidity constants (pKa) for these equilibria. researchgate.netaip.org Computational modeling aims to describe the pathways and energetic changes associated with these protonation events.

Modeling the complete energy landscape for the four-step protonation is a complex challenge due to the high charge of the initial anion and the need to accurately represent the solvent environment. While direct computational mapping of the entire pathway from [Fe(CN)₆]⁴⁻ to H₄[Fe(CN)₆] is not extensively documented, the principles of such studies involve calculating the free energy changes for each protonation step. iphy.ac.cn These calculations would need to reproduce the experimentally determined pKa values, which show that the first two protonation steps are distinct from the latter two. researchgate.net

Computational studies on related systems demonstrate how DFT can be used to calculate energy profiles and reaction barriers. iphy.ac.cn For ferrocyanide, such models would explore the geometry of the intermediate protonated species (e.g., H[Fe(CN)₆]³⁻, H₂[Fe(CN)₆]²⁻) and the transition states between them. The formation of hydrogen-bonded networks involving these protonated anions has been observed in crystalline solids prepared from this compound, highlighting the structural roles of protonation. researchgate.net Modeling these processes in solution requires sophisticated methods that can handle charge-charge interactions and the dynamic role of the solvent, which can significantly modulate the energy landscape. researchgate.net

Table 3: Experimental pKa Values for this compound Equilibria

EquilibriumpKa ValueReference
H[Fe(CN)₆]³⁻ ⇌ H⁺ + [Fe(CN)₆]⁴⁻4.19 ± 0.02 researchgate.net
H₂[Fe(CN)₆]²⁻ ⇌ H⁺ + H[Fe(CN)₆]³⁻2.65 ± 0.02 researchgate.net
H₃[Fe(CN)₆]⁻ ⇌ H⁺ + H₂[Fe(CN)₆]²⁻-1.08 ± 0.03 researchgate.net
H₄[Fe(CN)₆] ⇌ H⁺ + H₃[Fe(CN)₆]⁻-2.54 ± 0.10 researchgate.net

Spectroscopic Property Prediction via Computational Methods

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules. arxiv.orgnih.govchemrxiv.org For the ferrocyanide system, these techniques have been applied to simulate vibrational (Infrared and Raman), electronic (UV-Vis), and core-level (X-ray) spectra.

Vibrational Spectroscopy: DFT calculations are highly effective for predicting vibrational frequencies. psu.edusmu.edu Normal mode analysis based on DFT-calculated force constants has been used to assign the observed IR and Raman bands of the [Fe(CN)₆]⁴⁻ ion to specific molecular motions, such as Fe-C stretching, C≡N stretching, and C-Fe-C bending deformations. psu.eduksu.edu.sa The accuracy of these predictions can be enhanced by combining DFT with MD simulations, which accounts for the dynamic effects of the solvent and thermal fluctuations, leading to more realistic spectral line shapes. acs.orgosti.gov

Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. respectprogram.orgmdpi.com TD-DFT calculations performed on QM/MM MD snapshots of aqueous ferrocyanide have successfully simulated its UV-Vis spectrum. osti.gov These calculations identify the transitions responsible for the absorption bands, distinguishing between d-d ligand field transitions and metal-to-ligand charge-transfer (MLCT) transitions. osti.gov

Core-Level (X-ray) Spectroscopy: The prediction of X-ray absorption spectra (XAS) is more computationally demanding but provides direct information about the electronic structure and bonding of the central metal atom. TD-DFT can be used to simulate core-level spectra by calculating excitations from core orbitals (e.g., Fe 2p for L-edge XAS). rsc.org Such simulations, when compared with experimental data, offer a powerful way to validate theoretical models of metal-ligand covalency and the electronic effects of solvation. osti.govhelmholtz-berlin.de For instance, simulations have been used to interpret the Fe L-edge and N K-edge spectra of hexacyanoferrate complexes, providing a comprehensive picture of the electronic structure across a wide energy range. osti.gov

Chemical Reactivity and Mechanistic Studies

Redox Chemistry: Electron Transfer Kinetics and Mechanisms

The redox chemistry of ferrocyanic acid, primarily involving the ferrocyanide/ferricyanide (B76249) couple ([Fe(CN)6]4-/[Fe(CN)6]3-), is a cornerstone of inorganic electron transfer studies. The interconversion between the iron(II) and iron(III) oxidation states proceeds via a one-electron transfer process. wikipedia.org This transformation can be monitored spectroscopically, as ferrocyanide has negligible absorption at 420 nm, while ferricyanide exhibits a distinct absorption at this wavelength. wikipedia.org

The electron transfer between ferrocyanide and ferricyanide is a classic example of an outer-sphere mechanism. mdpi.comresearchgate.net In this pathway, the electron is transferred between the two complex ions without any change in their coordination spheres; no ligands are substituted or shared between the reactants. mdpi.comwikipedia.orgdavuniversity.org The cyanide ligands remain tightly bound to the iron center throughout the process. The reaction proceeds with the reactants remaining separate and intact before, during, and after the electron transfer event. wikipedia.org

The rate of outer-sphere electron transfer is influenced by several factors, including the reorganization energy, which is the energy required to change the bond lengths and angles of the reactant and solvent molecules upon electron transfer. wikipedia.org For the hexacyanoferrate system, the structural differences between the oxidized and reduced forms are minimal, which contributes to the facility of the electron transfer. wikipedia.org The process can be described by Marcus theory, which relates the rate of electron transfer to the thermodynamic driving force and the reorganization energy. wikipedia.org

Research has shown that the reaction rate can be influenced by factors such as pH, the presence of catalysts, and even illumination. ub.eduub.edu911metallurgist.com The kinetics of this reaction have been reported to be pseudo-first-order under certain conditions, but can also exhibit more complex behavior, including inhibition by various organic compounds like polyalcohols. ub.edu The reaction is thought to proceed too rapidly to be a simple outer-sphere electron transfer and may involve the formation of intermediate species. osti.gov Some studies suggest the involvement of a pentacyanoiron(II/III) catalytic pathway. osti.gov Furthermore, the reaction is sensitive to trace metal ion catalysis. osti.gov The complexity and occasional lack of reproducibility in kinetic studies have been attributed to the hydrolysis of the hexacyanoferrate complex, which can be influenced by the age of the solution and exposure to light. ub.edu

Ligand Exchange and Substitution Reactions in Hexacyanoferrate(II) Complexes

Ligand exchange in hexacyanoferrate(II) involves the replacement of one or more cyanide ligands by another ligand. These reactions are fundamental to understanding the reactivity of the complex.

Ligand substitution reactions in coordination complexes, including hexacyanoferrate(II), can proceed through two primary mechanisms: associative and dissociative pathways. differencebetween.comdifference.wikiwikipedia.org

An associative mechanism (A) involves an initial step where the incoming ligand binds to the metal complex, forming an intermediate with a higher coordination number. difference.wikiwikipedia.org This is then followed by the departure of the original ligand. This pathway is analogous to the SN2 mechanism in organic chemistry. wikipedia.org Associative mechanisms are often characterized by a negative entropy of activation, indicating an increase in order in the transition state. wikipedia.org

A dissociative mechanism (D) , in contrast, begins with the cleavage of a bond between the metal center and a ligand, resulting in an intermediate with a lower coordination number. difference.wikisolubilityofthings.com The incoming ligand then coordinates to this intermediate. This mechanism is similar to the SN1 pathway. quora.com Dissociative reactions typically show a positive entropy of activation due to the increase in disorder upon ligand departure. libretexts.org

Between these two extremes lies the interchange mechanism (I) , where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving in a more concerted fashion. This can be further classified as associative interchange (Ia) or dissociative interchange (Id), depending on the degree of bond formation with the incoming ligand versus bond breaking with the outgoing ligand in the transition state. wikipedia.orgyoutube.com For many octahedral complexes, the interchange mechanism is common.

The trans effect describes the influence of a coordinated ligand on the rate of substitution of the ligand positioned trans to it. mgcub.ac.inadichemistry.comdalalinstitute.com Ligands that are strong trans-directors accelerate the substitution of the ligand opposite them. This is a kinetic phenomenon and is distinct from the trans influence, which is a thermodynamic effect related to the weakening of the bond trans to a given ligand in the ground state. adichemistry.comlibretexts.org

While the trans effect is most extensively studied in square planar complexes, it is also observed in octahedral complexes like hexacyanoferrate(II). libretexts.orgadichemistry.com The series of ligands based on their trans-directing ability has been established, with ligands like CO, CN-, and H- being strong trans-directors, while ligands like H2O and NH3 are weak ones. dalalinstitute.com The mechanism of the trans effect is often explained by the stabilization of the transition state. For example, strong π-acceptor ligands can stabilize the five-coordinate transition state in an associative substitution pathway. libretexts.org

Photochemical Transformations of Ferrocyanide Complexes

Aqueous solutions of hexacyanoferrate(II) are known to undergo photochemical transformations upon irradiation with ultraviolet light. acs.orgresearchgate.netoup.com The specific reaction pathway is dependent on the excitation wavelength. acs.orgacs.orgnih.gov

The two primary photochemical reactions are photooxidation and photoaquation. acs.orgnih.govrsc.org Photooxidation, which involves the ejection of an electron to form the ferricyanide ion, is the dominant channel at excitation wavelengths below 310 nm. acs.orgacs.org The quantum yield of photooxidation increases as the excitation wavelength decreases. acs.orgacs.org

Hydrolysis and Decomposition Pathways

The stability of this compound (H₄[Fe(CN)₆]) is highly dependent on the conditions of its environment, particularly the pH, temperature, and the presence of other reagents. Its decomposition can follow several distinct pathways, leading to a variety of products.

In aqueous solutions, this compound and its corresponding ferrocyanide ion ([Fe(CN)₆]⁴⁻) exhibit different decomposition behaviors in acidic versus alkaline media. Acidified solutions of the ferrocyanide ion are known to decompose, a process that accelerates with heating. The primary products of this decomposition are hydrogen cyanide (HCN) and ferrous ferrocyanide. 911metallurgist.com

Decomposition Products of this compound/Ferrocyanide under Various Conditions
ConditionsPrimary ProductsReference
Acidified solution (e.g., with dilute mineral acids), room temperature or heatedHydrogen cyanide (HCN), Ferrous ferrocyanide 911metallurgist.com
Heated with concentrated sulfuric acidCarbon monoxide (CO), Potassium sulfate (B86663), Ferrous sulfate, Ammonium (B1175870) sulfate (from K₄[Fe(CN)₆]) reddit.comdoubtnut.com
Heated with dilute sulfuric acidHydrogen cyanide (HCN) reddit.com
Strongly alkaline solution, heatedAmmonia, Alkali formate 911metallurgist.com
Heating of H₄[Fe(CN)₆]·H₂SO₄ adductsCarbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen (N₂) 911metallurgist.com

Thermal decomposition of related solid-state hexacyanoferrate compounds also provides insight into the stability of the complex. For instance, the thermal decomposition of ammonium ferrocyanide in the air is a multi-stage process. It involves a sequence of intermediate formations, including ammonium ferricyanide ((NH₄)₃[Fe(CN)₆]) and Prussian Blue (Fe₄[Fe(CN)₆]₃), ultimately yielding iron(III) oxide (Fe₂O₃) at higher temperatures. researchgate.net Similarly, the thermal breakdown of Prussian blue itself under an inert atmosphere proceeds in distinct steps, starting with the loss of water, followed by the decomposition of the cyanide ligands, and culminating in the formation of iron carbides and metallic iron at very high temperatures. researchgate.net These pathways underscore the robust nature of the hexacyanoferrate core, which requires significant energy input to break down.

Role of Radical Intermediates in Reactions

While this compound itself is not a radical, its chemistry is intrinsically linked to single-electron transfer processes, which are the foundation of radical chemistry. The interconversion between the ferrocyanide ([Fe(CN)₆]⁴⁻) and ferricyanide ([Fe(CN)₆]³⁻) ions is a classic example of a one-electron redox couple. acs.org This capacity for electron transfer allows the ferrocyanide complex to participate in reactions where radical intermediates are generated.

A definitive example of ferrocyanide's role in generating radical species is its reaction with hypochlorous acid (HOCl). This reaction has been shown to produce free hydroxyl radicals (•OH) with a yield of 27%. nih.gov

Reaction: [Fe(CN)₆]⁴⁻ + HOCl → [Fe(CN)₆]³⁻ + •OH + Cl⁻

This process is noteworthy because it is approximately three orders of magnitude faster than the analogous Fenton reaction (the reaction of Fe²⁺ with hydrogen peroxide), a well-known source of hydroxyl radicals. nih.gov The formation of the highly reactive hydroxyl radical was confirmed by trapping experiments that showed a product distribution identical to that produced by radiolytically generated hydroxyl radicals. nih.gov

Furthermore, the oxidized counterpart of ferrocyanide, ferricyanide, is known to react with certain organic molecules to produce radical species. For example, various phenothiazine (B1677639) derivatives are oxidized by ferricyanide in acidic environments to form stable, colored free-radical cations. nih.gov This demonstrates the ability of the ferrocyanide/ferricyanide system to act as an electron shuttle in reactions that involve the generation of organic radicals.

The decomposition products of this compound can also lead to radical formation under specific conditions. Hydrogen cyanide (HCN), a primary decomposition product in acidic solutions, can undergo photodissociation when exposed to ultraviolet radiation, leading to the formation of a hydrogen atom and a cyanide radical (•CN). wikipedia.org

Involvement of Ferrocyanide in Radical-Generating Reactions
Reactant with FerrocyanideRadical Intermediate GeneratedSignificanceReference
Hypochlorous Acid (HOCl)Hydroxyl Radical (•OH)Demonstrates direct formation of free radicals from a reaction involving ferrocyanide. The reaction is much faster than the classic Fenton reaction. nih.gov
Phenothiazines (with Ferricyanide)Phenothiazine Cation RadicalIllustrates the role of the [Fe(CN)₆]³⁻/⁴⁻ redox couple in mediating the formation of organic radicals. nih.gov
UV light on HCN (a decomposition product)Cyanide Radical (•CN)A potential secondary reaction pathway for radical formation under photochemical conditions. wikipedia.org

Coordination Chemistry and Complexation Phenomena

Formation of Double Metal Cyanide (DMC) Complexes

Double metal cyanide (DMC) complexes are important heterogeneous catalysts, notably used in the polymerization of epoxides to produce polyether polyols. nih.gov These catalysts are typically prepared by reacting an aqueous solution of a metal salt, such as zinc chloride, with a metal cyanide salt, like potassium hexacyanoferrate. google.comgoogle.com The resulting precipitate forms the DMC compound, which often includes an organic complexing agent and water in its structure. google.com

The general formula for these complexes can be represented as Mₐ[M'(CN)ₑ]ₑ·xMXd·yL·zH₂O, where M and M' are different metal ions. mdpi.com For example, a common DMC catalyst, zinc hexacyanocobaltate(III), is synthesized by reacting zinc chloride with potassium hexacyanocobaltate. nih.gov Similarly, Fe(II)-Zn double-metal cyanide complexes are prepared through the co-reaction of potassium ferrocyanide and zinc chloride, demonstrating the direct use of the hexacyanoferrate(II) anion. repec.org The catalytic activity of DMC complexes is highly dependent on their structure, with substantially non-crystalline or amorphous forms often exhibiting higher activity. nih.govgoogle.com The preparation process, including the alkalinity of the metal salt solution and the addition of complexing agents, is carefully controlled to optimize catalyst performance. nih.govgoogle.com

Supramolecular Interactions and Self-Assembly with Organic Cations

The hexacyanoferrate(II) anion readily engages in non-covalent interactions, such as hydrogen bonding and charge-transfer interactions, to form supramolecular assemblies with organic cations. fiveable.meslideshare.net These interactions are foundational to creating novel materials with tunable properties.

Partially or fully protonated hexacyanoferrate anions—essentially, molecules of ferrocyanic acid—can act as hydrogen-bond donors. figshare.comacs.org In the presence of various organic bases, these protonated anions self-assemble into intricate networks. figshare.comacs.org Research has shown that by reacting this compound (H₄[Fe(CN)₆]) with organic bases, it is possible to form crystalline solids containing partially protonated hexacyanoferrate anions. researchgate.net These anions then form direct hydrogen bonds with each other, creating chains, 2D layers, or 3D networks. figshare.comacs.org

The dimensionality of the resulting hydrogen-bonded network generally increases with the degree of protonation of the hexacyanoferrate anion. figshare.comacs.org The specific structure of the self-assembled network is influenced by a delicate interplay between the pKa of the organic base, its steric properties, and the stoichiometry of the final solid. figshare.comacs.org For instance, a study involving 15 different hexacyanoferrates with various organic bases found that ten of the structures contained protonated hexacyanoferrates that formed one-, two-, or three-dimensional networks through hydrogen bonding. acs.org

Table 1: Dimensionality of Hydrogen-Bonded Networks in Protonated Hexacyanoferrates Data synthesized from research on the self-assembly of protonated hexacyanoferrates with organic bases. figshare.comacs.orgresearchgate.net

Degree of ProtonationPredominant Network DimensionalityStructural Examples
Low (e.g., [HFe(CN)₆]³⁻)1D (Chains)Protonated anions linked end-to-end.
Medium (e.g., [H₂Fe(CN)₆]²⁻)2D (Layers)Formation of sheet-like structures through multiple hydrogen bond connections.
High (e.g., [H₃Fe(CN)₆]⁻)3D (Frameworks)Extensive cross-linking between layers creates a three-dimensional architecture.

Supramolecular complexes can be formed between the electron-donating hexacyanoferrate(II) anion and various electron-accepting organic cations. mdpi.comrsc.org This donor-acceptor pairing often gives rise to a characteristic inter-ionic charge-transfer (IICT) band in the visible region of the electromagnetic spectrum, resulting in colored compounds. rsc.orgresearchgate.net

Pyridinium-4-oxime cations, for example, have been identified as effective electron acceptors for forming colored, supramolecular IICT complexes with hexacyanoferrate(II). rsc.orgresearchgate.net The energy of the charge-transfer is related to the electron affinity of the acceptor cation. researchgate.net In some cases, these interactions can be stimuli-responsive. A study on a complex of N-benzylpyridinium-4-oxime cations and hexacyanoferrate(II) anions demonstrated reversible hydrochromism, where the material changes color from reddish-brown to blue upon dehydration. mdpi.comnih.gov This change was attributed to the removal of lattice water molecules, which alters the donor-to-acceptor distances and enhances the charge-transfer interaction, leading to a partial one-electron transfer to form a small amount of hexacyanoferrate(III). mdpi.comnih.gov This phenomenon is analogous to the intervalence charge-transfer observed in Prussian blue and its analogues. researchgate.net

Synthesis and Characterization of Metal Hexacyanoferrates

Metal hexacyanoferrates (MHCFs), also known as Prussian blue analogues, are a class of coordination polymers with the general formula AₓM'ᵧ[Fe(CN)₆]₂·qH₂O, where A is an alkali metal cation and M' is a transition metal. researchgate.netsemanticscholar.org These materials are typically synthesized via precipitation by combining an aqueous solution of a soluble hexacyanoferrate (such as potassium, sodium, or this compound) with a solution of a transition metal salt. researchgate.netscielo.org.bomdpi.com

For instance, nickel hexacyanoferrate nanoparticles have been synthesized from potassium ferrocyanide and a nickel salt. researchgate.net A variety of other metal hexacyanoferrates, including those with aluminum, chromium, vanadium, and tin, have been prepared by mixing solutions of potassium ferrocyanide and the corresponding metal salt. scielo.org.bo

Characterization of these materials relies on several analytical techniques. semanticscholar.orghilarispublisher.com

X-ray Diffraction (XRD) is used to determine the crystal structure, which is often face-centered cubic but can also be hexagonal or monoclinic depending on the specific metals involved. semanticscholar.orgresearchgate.net

Infrared (IR) Spectroscopy is employed to identify the characteristic stretching frequency of the C≡N bond in the cyanide ligand, which provides information about the coordination environment.

Thermal Analysis (TGA/DTA) helps to determine the water content and thermal stability of the complex. researchgate.net

Elemental Analysis confirms the stoichiometric composition of the synthesized compound. scielo.org.bo

Table 2: Examples of Synthesized Metal Hexacyanoferrates (MHCFs) A selection of MHCFs synthesized from a ferrocyanide source and their reported crystal structures.

Metal HexacyanoferratePrecursorsReported Crystal StructureReference
Nickel HexacyanoferrateK₄[Fe(CN)₆] + Ni(NO₃)₂Cubic (Pm-3m) researchgate.net
Copper HexacyanoferrateThis compound + Copper SaltCubic (Pm-3m) researchgate.net
Zinc HexacyanoferrateThis compound + Zinc SaltHexagonal (P-3) researchgate.net
Stannous FerrocyanideK₄[Fe(CN)₆] + SnCl₂Amorphous scielo.org.bo

Coordination Modes and Ligand Field Effects

The chemical and physical properties of hexacyanoferrate complexes are explained by coordination theory, particularly ligand field theory (LFT). egyankosh.ac.in In the [Fe(CN)₆]⁴⁻ complex, the central Fe(II) ion is in an octahedral coordination environment. The cyanide ion (CN⁻) is a strong-field ligand, meaning it causes a large splitting of the d-orbitals of the central metal ion. edtechbooks.orgbritannica.com

This large energy separation, denoted as Δoct, between the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²) has significant consequences. edtechbooks.org The Fe(II) ion has a d⁶ electron configuration. Due to the large Δoct caused by the strong-field cyanide ligands, it is energetically more favorable for the electrons to pair up in the lower t₂g orbitals rather than occupying the higher eg orbitals. edtechbooks.org This results in a low-spin electron configuration (t₂g⁶ eg⁰) with no unpaired electrons, making the [Fe(CN)₆]⁴⁻ complex diamagnetic. edtechbooks.orgbritannica.com

The magnitude of the crystal field splitting also dictates the color of the complex. Because Δoct is large, the complex absorbs high-energy light (in the violet region of the spectrum) to promote an electron from the t₂g to the eg orbitals. Consequently, the complex appears pale yellow, the complementary color. edtechbooks.org This contrasts with a complex like [Fe(H₂O)₆]²⁺, where water is a weak-field ligand, resulting in a smaller Δoct, absorption of lower-energy red light, and a blue-green appearance. edtechbooks.org

Table 3: Ligand Field Effects in Hexacyanoferrate(II) Based on the principles of Ligand Field Theory for an octahedral d⁶ complex. edtechbooks.org

PropertyDescription for [Fe(CN)₆]⁴⁻
Central Metal IonFe(II) (d⁶ configuration)
LigandCyanide (CN⁻)
Ligand Field StrengthStrong-field
d-orbital Splitting (Δoct)Large
Spin StateLow-spin
Electron Configurationt₂g⁶ eg⁰
Magnetic PropertyDiamagnetic

Applications in Advanced Materials Science and Catalysis Research

Precursors in the Synthesis of Prussian Blue Analogues and Nanomaterials

Ferrocyanic acid, or more commonly its salts like potassium ferrocyanide, serves as a fundamental precursor for the synthesis of Prussian blue (PB) and its numerous analogues (PBAs). mdpi.comwikipedia.orgscispace.com These compounds, with the general formula AₓM'[M''(CN)₆]ₙ·mH₂O (where A is an alkali metal cation and M' and M'' are transition metals), possess a robust open-framework structure. scispace.comresearchgate.net This framework is capable of hosting a variety of ions, making PBAs highly attractive for numerous applications. researchgate.netroyalsocietypublishing.org

The synthesis of PBAs often involves the co-precipitation of a transition metal salt with a hexacyanoferrate(II) complex. royalsocietypublishing.orgmdpi.com For instance, reacting iron(III) salts with ferrocyanide salts yields the iconic Prussian blue pigment. mdpi.com Similarly, combining solutions of other metal ions like copper, manganese, or nickel with ferrocyanide produces analogues such as copper hexacyanoferrate or manganese hexacyanoferrate. royalsocietypublishing.orgmacsenlab.com The precise properties of the resulting PBA, including its crystal structure (cubic, monoclinic, or rhombohedral), number of vacancies, and particle size, are highly dependent on synthesis conditions such as precursor concentration, temperature, and the presence of other salts. royalsocietypublishing.orgresearchgate.netacs.org

A notable synthesis method involves the acid decomposition of potassium hexacyanoferrate, where heating in an acidic environment causes the release of Fe²⁺ ions, which then react with the remaining hexacyanoferrate to form Prussian blue. royalsocietypublishing.org Another approach utilizes this compound directly in aqueous solutions with salts of transition metals to prepare PBAs. researchgate.netresearchgate.net These methods have been instrumental in producing a wide array of PBAs with tailored properties.

The versatility of this compound as a precursor extends to the fabrication of nanomaterials. By carefully controlling reaction conditions, Prussian blue nanoparticles (PBNPs) with specific sizes and shapes can be synthesized. mdpi.com One method involves using a single precursor, where the slow dissociation of ferrocyanide ions in an acidic solution provides a controlled source of ferrous ions for the formation of PB. mdpi.com These nanomaterials exhibit unique properties compared to their bulk counterparts and are explored for various cutting-edge applications. scribd.com For example, nickel hexacyanoferrate nanoparticles have been synthesized and characterized for their potential catalytic applications. researchgate.net

Table 1: Synthesis Methods for Prussian Blue Analogues (PBAs)

Synthesis MethodDescriptionKey ParametersResulting Materials
Co-precipitation Mixing a solution of a metal salt with a hexacyanoferrate complex solution. royalsocietypublishing.orgPrecursor concentration, flow rate, temperature, additional salts. royalsocietypublishing.orgPrussian blue, Copper hexacyanoferrate, Manganese hexacyanoferrate. royalsocietypublishing.orgmacsenlab.com
Hydrothermal Synthesis in a closed vessel under high temperature and pressure. macsenlab.comacs.orgTemperature, pressure, reaction time. macsenlab.comCrystalline PBAs with specific structures. acs.org
Acid Decomposition Heating potassium hexacyanoferrate in an acidic solution. royalsocietypublishing.orgAcid concentration, temperature. royalsocietypublishing.orgPrussian blue. royalsocietypublishing.org
Electrodeposition Electrochemical reaction between metal ions and cyanide ions on an electrode surface. macsenlab.comApplied potential, electrolyte composition. macsenlab.comPBA thin films. macsenlab.com
Single Precursor Slow dissociation of ferrocyanide in an acidic solution to control particle formation. mdpi.comPrecursor concentration, temperature, pH. mdpi.comscribd.comPrussian blue nanoparticles (PBNPs). mdpi.com

Catalytic Roles in Polymerization and Organic Synthesis

The catalytic activity of compounds derived from this compound is a significant area of research, with applications spanning polymerization and various organic transformations.

Double Metal Cyanide Complex Catalysts

Double metal cyanide (DMC) complexes, for which hexacyanoferrates are key components, are highly effective catalysts, particularly for the ring-opening polymerization of epoxides to produce polyether polyols. nih.govresearchgate.net These catalysts, with a general formula like Zn₃[Co(CN)₆]₂·xZnCl₂·yH₂O, are known for producing polyols with low levels of unsaturation, a crucial advantage over traditional caustic catalysts. nih.gov

Transition metal hexacyanoferrates(II), such as those of zinc, nickel, and cobalt, have demonstrated catalytic activity in the copolymerization of carbon dioxide and propylene (B89431) oxide. researchgate.netresearchgate.netdntb.gov.ua The Lewis acidic nature of the metal centers in the hexacyanoferrate structure is believed to play a crucial role in the catalytic cycle. researchgate.net The synthesis of these DMC catalysts often involves the reaction of a metal salt with an alkali metal hexacyanometallate in an aqueous solution, sometimes with the addition of a complexing agent like tert-butanol (B103910) to influence the catalyst's properties. nih.govresearchgate.net Research has shown that the choice of the transition metal and the preparation method significantly impact the catalytic performance. dntb.gov.ua

Electrocatalysis in Oxidation Reactions

The hexacyanoferrate/hexacyanoferrate redox couple is a cornerstone of electrocatalysis. Ferrocyanide can be reversibly oxidized to ferricyanide (B76249), a process that can be harnessed to mediate a variety of oxidation reactions. wikipedia.org This redox activity is central to its application in electrocatalytic processes.

For instance, nickel ferrocyanide has been employed as a catalyst for the electro-oxidation of urea. wikipedia.org In organic synthesis, iron-based catalysts, including those derived from ferrocene (B1249389) (a related organoiron compound), are explored for a wide range of transformations, including oxidation reactions. mdpi.comresearchgate.net The electrocatalytic performance of modified electrodes, such as polyaniline-coated platinum, for the Fe(III)/Fe(II) redox reaction (which is analogous to the ferricyanide/ferrocyanide system) has been studied extensively. researchgate.netresearchgate.net Furthermore, ferrocene derivatives have been shown to electrocatalytically oxidize ammonia. nih.gov The principles of these systems often draw parallels to the behavior of hexacyanoferrates at electrode surfaces.

Electrochemical Material Applications (e.g., Flow Batteries, Electrode Modifiers)

The robust framework and versatile redox chemistry of hexacyanoferrates make them highly suitable for various electrochemical applications.

Prussian blue analogues are prominent candidates for cathode materials in rechargeable batteries, including sodium-ion and potassium-ion batteries, due to their open framework that allows for the reversible insertion and extraction of alkali ions with minimal structural degradation. researchgate.netmacsenlab.com The specific PBA composition, such as iron hexacyanoferrate or manganese hexacyanochromate, determines the operating potential and electrochemical performance. researchgate.netmacsenlab.com Research is ongoing to develop PBAs that operate at different potentials for various battery applications. researchgate.net Ferrocyanide itself is also being investigated as an electrolyte component in redox flow batteries. wikipedia.org These batteries store energy in fluid electrolytes, and the Fe(CN)₆⁴⁻/Fe(CN)₆³⁻ couple offers a viable redox system for this technology. mdpi.com

Furthermore, hexacyanoferrates are widely used as electrode modifiers. By immobilizing a layer of a PBA, such as nickel hexacyanoferrate, on an electrode surface, the electrochemical properties of the electrode can be significantly enhanced. mdpi.com These modified electrodes exhibit improved catalytic activity and are used in the development of various electrochemical devices. rsc.org The modification can improve kinetics for redox reactions, as seen in all-vanadium redox flow batteries where modified carbon electrodes show enhanced performance. rsc.org

Table 2: Electrochemical Applications of Hexacyanoferrate-Based Materials

ApplicationMaterialRoleKey Advantages
Sodium-Ion Batteries Prussian Blue Analogues (e.g., FeHCF, CuHCF) macsenlab.comCathode MaterialOpen framework allows for Na⁺ insertion/extraction, low cost. royalsocietypublishing.orgmacsenlab.com
Potassium-Ion Batteries Prussian Blue Analogues royalsocietypublishing.orgCathode MaterialCage-like structure accommodates K⁺ ions. royalsocietypublishing.org
Redox Flow Batteries Ferrocyanide/Ferricyanide couple wikipedia.orgElectrolyteReversible redox chemistry for energy storage. mdpi.com
Electrode Modification Nickel Hexacyanoferrate mdpi.comSurface ModifierEnhances electrocatalytic activity and sensitivity. mdpi.com
Vanadium Flow Batteries Modified Carbon Electrodes rsc.orgElectrocatalystImproves kinetics of V³⁺/V²⁺ redox reactions. rsc.org

Development of Sensors and Probes Based on Hexacyanoferrate Redox Activity

The well-defined and reversible redox behavior of the ferrocyanide/ferricyanide couple makes it an excellent tool for the development of electrochemical sensors and probes. substack.com It is frequently used as a redox probe to characterize the properties of electrode surfaces. substack.com Changes in the cyclic voltammogram of the ferrocyanide/ferricyanide couple can indicate modifications to the electrode surface, such as the binding of an analyte. substack.com

This principle is the basis for a wide variety of electrochemical sensors. For example, sensors for hydrogen peroxide have been developed based on the electrocatalytic activity of nickel hexacyanoferrate complexes formed on the electrode surface. mdpi.comresearchgate.net The hexacyanoferrate complex facilitates the oxidation or reduction of hydrogen peroxide, generating a measurable current that is proportional to its concentration. mdpi.com

Furthermore, hexacyanoferrate can be incorporated into polymer films, such as polypyrrole, to create modified electrodes for detecting specific biomolecules. mdpi.com A sensor based on a polypyrrole film doped with potassium hexacyanoferrate(II) has been successfully used to detect the amino acid L-tryptophan. mdpi.com In these sensors, the hexacyanoferrate acts as a mediator, facilitating electron transfer between the analyte and the electrode. The development of such sensors is a vibrant area of research, leveraging the reliable redox chemistry of this compound derivatives for applications in pharmaceutical analysis, environmental monitoring, and biomedical diagnostics. mdpi.comnih.gov

Environmental Chemical Processes and Transformation Studies

Sorption Mechanisms on Mineral Phases (e.g., Iron Oxides)

The interaction of ferrocyanide, the anionic form of ferrocyanic acid, with mineral surfaces, particularly iron oxides, is a critical process influencing its mobility in the environment. d-nb.info Sorption, the adhesion of molecules to a surface, can significantly retard the movement of ferrocyanide through soils and sediments.

Iron oxides, such as goethite, ferrihydrite, hematite, and magnetite, are abundant in many soils and sediments and possess a high affinity for various anions, including ferrocyanide. nih.govpjoes.com The sorption process is influenced by several factors, including the pH of the surrounding medium, the specific surface area of the mineral, and the surface charge of the iron oxide. nih.gov Generally, iron oxides have positively charged surfaces over a wide range of soil pH values, which promotes the attraction and binding of negatively charged ferrocyanide anions. pjoes.com

Research has shown that the sorption of ferrocyanide onto iron oxides can be a complex interplay of different mechanisms. One proposed mechanism involves inner-sphere surface complexation, where the ferrocyanide ion forms a direct chemical bond with the iron atoms on the mineral surface. d-nb.info Another possibility, particularly in acidic conditions, is the precipitation of a Berlin-Blue-like phase, although the conditions for this are specific and may not always be met in environmental settings. d-nb.info The mineralogy of the iron oxides and the pH are crucial factors in predicting the extent and nature of sorption. nih.gov

Studies have modeled the sorption of anions on iron oxides using approaches like the generalized two-layer model, which can predict sorption behavior across a range of pH conditions by assuming the formation of mononuclear surface species. nih.gov Desorption, the release of sorbed species, is often not a simple reversal of the adsorption process and can exhibit hysteresis, meaning that not all of the adsorbed ferrocyanide may be readily released back into the solution. d-nb.info This irreversibility has significant implications for the long-term sequestration of ferrocyanide in soils.

The table below summarizes the findings of a study on the sorption of aromatic acids onto various iron oxides, which provides insights applicable to the behavior of this compound anions under similar conditions.

Iron OxideAdsorption CharacteristicsModeling Approach
GoethiteInfluenced by specific surface area and surface charge.Not specified in the provided abstract.
LepidocrociteInfluenced by specific surface area and surface charge.Not specified in the provided abstract.
FerrihydriteSorption edges modeled by proposing mononuclear (1:1) surface species formation.Generalized two-layer model. nih.gov
HematiteSorption edges modeled by proposing mononuclear (1:1) surface species formation.Generalized two-layer model. nih.gov
MagnetiteInfluenced by specific surface area and surface charge.Not specified in the provided abstract.

This table is based on findings for aromatic acids, which can serve as a proxy for understanding the sorption behavior of this compound anions on iron oxides. nih.gov

Biodegradation Pathways and Microbial Interactions

The breakdown of this compound in the environment can be facilitated by microbial activity. d-nb.info Biodegradation involves the transformation of the compound by microorganisms, which can utilize it as a source of nutrients.

Specific microbial species have been identified that can degrade ferrocyanide. For instance, Pseudomonas fluorescens has been shown to use ferrocyanide as a nitrogen source, breaking it down into carbon dioxide and ammonia. d-nb.info However, this biodegradation is dependent on the presence of other organic nutrients, such as glucose, and occurs optimally at a pH of around 5. d-nb.info These specific requirements suggest that biodegradation may not be a significant process in all soil types, particularly in highly acidic soils often found at former industrial sites. d-nb.info

More recent research has explored the use of other fungal species for the degradation of ferrocyanide. A mutant strain of Trichoderma koningii, designated TkA8, has demonstrated a high capacity for degrading both cyanide and ferrocyanide. nih.gov When these fungal cells are immobilized in sodium-alginate beads, their degradation efficiency is enhanced compared to free-floating cultures. nih.gov This immobilized system can be reused for multiple cycles without a significant loss of activity, presenting a promising approach for the bioremediation of cyanide-contaminated water. nih.gov

The table below details the efficiency of cyanide and ferrocyanide degradation by immobilized Trichoderma koningii TkA8 cells.

CompoundDegradation Time (Immobilized Cells)Degradation Time (Non-immobilized Culture)
CyanideAt least 3 days earlier than non-immobilized. nih.govSlower than immobilized cells.
FerrocyanideAt least 8 days earlier than non-immobilized. nih.govSlower than immobilized cells.

This table highlights the enhanced degradation efficiency achieved through cell immobilization. nih.gov

Chemical Fate and Transport in Aquatic and Soil Environments

In aquatic systems, the transport of this compound is influenced by factors such as water flow, dilution, and stratification. marinebiodiversity.org Its chemical transformation can be affected by acid-base equilibria, oxidation-reduction reactions, and photochemical degradation. ucla.edu The tendency of ferrocyanide to sorb onto suspended sediments and bed materials plays a significant role in its partitioning between the water column and solid phases. d-nb.info

In soil environments, the transport of this compound is largely controlled by its interaction with soil particles and the movement of water through the soil profile. p2infohouse.org Sorption onto mineral phases, as discussed previously, is a primary mechanism for immobilization. d-nb.info However, the mobility of ferrocyanide can be influenced by changing redox conditions and pH. researchgate.net For instance, under certain conditions, a decrease in pH and an increase in the redox potential (EH) can surprisingly enhance the mobility of iron-cyanide complexes in soil. researchgate.net Interactions with soil organic matter can also significantly impact the fate of these complexes. researchgate.net

The persistence of anthropogenic compounds like this compound in the environment is a concern because microbes have had a relatively short evolutionary time to develop efficient degradation pathways for such novel chemicals. nih.gov The slow or partial degradation can lead to the accumulation of the compound or its transformation products. nih.gov Understanding the complex factors that affect the ability of microbial communities to degrade these compounds is essential for predicting their long-term environmental fate. nih.gov

The following table outlines the key processes influencing the fate and transport of chemicals like this compound in environmental systems.

ProcessDescriptionEnvironmental Compartment
Sorption/Desorption Adhesion to and release from solid particles like minerals and organic matter. d-nb.infoSoil, Sediments
Advection/Dispersion Transport with the bulk flow of water and spreading due to concentration gradients. p2infohouse.orgAquatic and Soil Environments
Biodegradation Transformation by microorganisms. d-nb.infonih.govSoil, Water
Oxidation-Reduction Chemical transformation involving the transfer of electrons, influenced by redox potential (EH). researchgate.netAquatic and Soil Environments
Acid-Base Equilibria Dissociation of the acid, which is highly dependent on the pH of the environment. d-nb.infoAquatic and Soil Environments

Future Research Directions and Emerging Paradigms

Advanced Spectroscopic Characterization of Transient Species

Techniques like flash photolysis can be used to study the transient species formed during the photochemical reactions of ferrocyanide. rjlbpcs.comrsc.org This allows for the determination of rate constants for reactions involving photodetached electrons. rsc.org Further research in this area could provide a more detailed understanding of the reaction mechanisms.

Rational Design of Novel Ferrocyanate-Based Functional Materials

There is ongoing research into the synthesis of new materials based on the ferrocyanide framework. For example, materials prepared from aqueous solutions of ferrocyanic acid and transition metal salts have been studied for their unique crystal structures. science.gov The development of such materials could lead to applications in areas like catalysis and molecular magnetism.

Integration of Computational and Experimental Methodologies

Combining computational studies, such as molecular dynamics simulations, with experimental techniques provides a powerful approach to understanding the properties and reactivity of this compound and related compounds. researchgate.net This integrated approach can be used to investigate reaction mechanisms and predict the properties of new materials.

Exploration of this compound in Green Chemistry Syntheses

The use of ferrocyanide in environmentally benign synthetic processes is an area of interest. For example, its role as a catalyst or reagent in green chemical transformations could be further explored. The use of ferrocyanide complexes in applications like hydrogen production and wastewater treatment is being investigated. wikipedia.org

Investigation of Under-explored Reaction Manifolds and Applications

There is potential for discovering new reactions and applications for this compound. For instance, its use in the synthesis of methylamine (B109427) through reduction has been noted. orgsyn.org Further exploration of its reactivity could uncover novel synthetic routes and applications in diverse fields such as energy storage, where ferrocyanide is being studied as an electrolyte in flow batteries. wikipedia.org

Data Tables

Table 1: Acid Dissociation Constants of this compound

Constant pKa Value
pK₁ -2.54 ± 0.10
pK₂ -1.08 ± 0.03
pK₃ 2.65 ± 0.02
pK₄ 4.19 ± 0.02

Source: cdnsciencepub.comresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound H₄[Fe(CN)₆]
Potassium ferrocyanide K₄[Fe(CN)₆]
Hydrochloric acid HCl
Ferrocyanide of lead Pb₂[Fe(CN)₆]
Sulfuric acid H₂SO₄
Hydrosulfuric acid H₂S
Ether (C₂H₅)₂O
Alcohol R-OH
Prussian blue Fe₄[Fe(CN)₆]₃ (variable)
Calcium hexacyanoferrate(II) Ca₂[Fe(CN)₆]
Iron(II) salt Fe²⁺ salt
Sodium cyanide NaCN
Potassium cyanide KCN
Ammonium (B1175870) cyanide NH₄CN
Ferricyanide (B76249) [Fe(CN)₆]³⁻
Ferrous cyanide Fe(CN)₂
Hydrogen cyanide HCN
Ferroso-ferric ferrocyanide hydrate -
Potassium hydroxide (B78521) KOH
Ammonia NH₃
Ammonium ferrocyanide (NH₄)₄[Fe(CN)₆]
Ascorbic acid C₆H₈O₆
Aniline (B41778) C₆H₅NH₂
Sodium ferrocyanide Na₄[Fe(CN)₆]
Ferricyanic acid H₃[Fe(CN)₆]

Q & A

Q. What are the key physicochemical properties of ferrocyanic acid critical for experimental design?

this compound (H₄Fe(CN)₆) is a coordination compound with distinct dissociation behavior. The first two hydrogens dissociate as strong acids (K₁ ≈ 5 × 10⁻⁶, K₂ ≈ 1 × 10⁻³ at 16–18°C), while subsequent dissociations are weaker . Its stability under acidic conditions (pH < 4) favors species like HFe(CN)₆³⁻ and H₂Fe(CN)₆²⁻, which influence reaction kinetics. Researchers must account for pH-dependent speciation in redox or catalytic studies, as reactivity varies significantly between protonated and deprotonated forms .

Q. How can this compound be synthesized and characterized in a laboratory setting?

Synthesis typically involves reacting iron(II) salts with cyanide precursors under controlled pH. For example:

  • Dissolve FeSO₄·7H₂O in deoxygenated water, then add KCN dropwise under nitrogen to prevent oxidation.
  • Precipitate the product using ethanol, followed by vacuum filtration . Characterization requires UV-Vis spectroscopy (absorption bands at 420 nm for Fe²⁺-CN complexes) and cyclic voltammetry to confirm redox activity. Elemental analysis (C, H, N, Fe) and IR spectroscopy (CN stretching ~2050 cm⁻¹) validate purity .

Q. What are the primary challenges in quantifying this compound in complex matrices?

Interference from coexisting ions (e.g., Cl⁻, SO₄²⁻) can skew spectrophotometric or electrochemical measurements. Methodological solutions include:

  • Ion chromatography with suppressed conductivity detection (detection limit: 0.1 ppm).
  • Differential pulse voltammetry using a glassy carbon electrode, which selectively oxidizes Fe(CN)₆⁴⁻ at +0.25 V vs. Ag/AgCl . Matrix-matched calibration standards are essential to mitigate matrix effects.

Advanced Research Questions

Q. How do contradictory reports on this compound’s redox behavior arise, and how can they be resolved?

Discrepancies often stem from pH and ionic strength variations. For instance, Nekrasov and Zotov observed reaction rates for Fe(CN)₆⁴⁻ oxidation that deviated from simple [H⁺] dependence due to speciation changes at pH 3–4 . To resolve contradictions:

  • Control ionic strength using inert salts (e.g., KCl) to stabilize activity coefficients.
  • Use speciation diagrams (Fig. 1) to model dominant species under experimental conditions.
pH RangeDominant SpeciesReactivity with O₂
< 3H₂Fe(CN)₆²⁻Low
3–5HFe(CN)₆³⁻Moderate
> 5Fe(CN)₆⁴⁻High

Q. What methodologies are recommended for studying this compound’s interactions with biological systems?

Advanced studies require:

  • Chelation assays to assess Fe(CN)₆⁴⁻ binding to metalloproteins (e.g., cytochrome c oxidase), using isothermal titration calorimetry (ITC) to quantify binding constants.
  • In vitro toxicity screening via MTT assays, noting that IC₅₀ values for this compound in mammalian cells exceed 1 mM, indicating low acute toxicity .
  • Synchrotron XAS to probe iron coordination changes during redox reactions in biological matrices .

Q. How can computational models improve the prediction of this compound’s stability in environmental systems?

Density functional theory (DFT) calculations reveal that protonation at cyanide ligands (rather than Fe centers) governs stability in aqueous environments. Key steps:

  • Optimize geometries of H₄Fe(CN)₆ and its deprotonated forms using B3LYP/6-311++G(d,p).
  • Calculate Gibbs free energy changes (ΔG) for dissociation steps to validate experimental K values .
  • Combine with molecular dynamics simulations to model ion pairing effects in high-salinity conditions.

Methodological Guidance

  • Experimental Reproducibility : Document ionic strength, pH, and temperature rigorously. For kinetic studies, use stopped-flow techniques to capture rapid speciation changes .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to decouple pH and ionic strength effects in kinetic datasets .
  • Ethical Reporting : Disclose all synthetic protocols and characterization data in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.